Substitution-Pattern Differentiation from Prior-Art Kinase Inhibitor Scaffolds
The foundational kinase inhibitor patent US8586580B2 exemplifies exclusively 2,7-substituted thieno[3,2-d]pyrimidines. The target compound bears substituents at positions 3 and 7, placing it outside the claimed chemical space of this prior art and representing a distinct regioisomeric series. This differentiation is structural and qualitative, with no quantitative biochemical comparison available for this exact compound versus the patent's exemplified molecules. [1]
| Evidence Dimension | Substitution pattern (regiochemistry) |
|---|---|
| Target Compound Data | 3-(2-methylbenzyl), 7-(3-methylphenyl) |
| Comparator Or Baseline | US8586580B2 exemplified compounds: 2,7-substituted pattern |
| Quantified Difference | N/A (qualitative scaffold difference) |
| Conditions | Patent chemical space analysis |
Why This Matters
This structural divergence allows exploration of kinase selectivity profiles inaccessible to 2,7-substituted analogs, potentially circumventing existing intellectual property constraints.
- [1] US8586580B2 - 2,7-substituted thieno[3,2-d] pyrimidine compounds as protein kinase inhibitors. Korea Institute of Science and Technology. Published 2013-11-19. View Source
